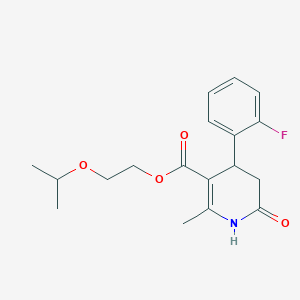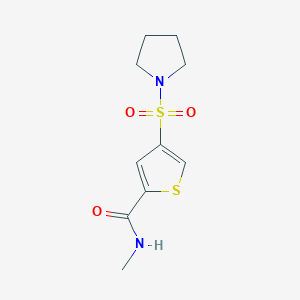
N-(5-chloro-2-cyanophenyl)-N'-(2-morpholin-4-ylethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-cyanophenyl)-N'-(2-morpholin-4-ylethyl)thiourea is a useful research compound. Its molecular formula is C14H17ClN4OS and its molecular weight is 324.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.0811600 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research has shown that thiourea derivatives, including those similar to the specified compound, can be synthesized through various methods, contributing to the field of synthetic chemistry and material science. For instance, one-pot synthesis methods have been developed for the production of thiourea derivatives, which are crucial in synthesizing quinazolin-4-yl-thiourea compounds via intramolecular cycloaddition reactions (Fathalla et al., 2001). Additionally, the structural characterization of such compounds using spectroscopic techniques like FTIR, NMR, and X-ray crystallography provides valuable insights into their chemical properties and potential applications (Yamin & Hassan, 2004).
Anticorrosive Properties
Thiourea derivatives have demonstrated significant potential in corrosion inhibition, particularly in metals. Studies indicate that compounds like 1,3-bis-(morpholin-4-yl-phenyl-methyl)-thiourea can effectively inhibit corrosion in metals such as mild steel in acidic mediums. This property is attributed to the formation of protective films on the metal surface, thereby preventing corrosion (Karthik, Tamilvendan, & Prabhu, 2014).
Luminescence and Binding Properties
Research into the luminescence and anion-binding properties of thiourea derivatives, particularly those containing iridium(III) polypyridine complexes, reveals their potential in sensing and light-emitting applications. These compounds exhibit strong luminescence and the ability to act as receptors for anions, which can be utilized in developing sensors and other photophysical tools (Lo et al., 2006).
Antimicrobial Activities
Thiourea derivatives are also explored for their antimicrobial properties. The synthesis of novel aliphatic thiourea derivatives containing s-triazine moiety and their evaluation as potential antimicrobial agents highlight the versatility of these compounds in addressing various bacterial and fungal infections. These studies suggest the potential for developing new classes of antibacterial and antifungal agents based on thiourea derivatives (Desai, Mahajan, & Chikhalia, 2007).
Properties
IUPAC Name |
1-(5-chloro-2-cyanophenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4OS/c15-12-2-1-11(10-16)13(9-12)18-14(21)17-3-4-19-5-7-20-8-6-19/h1-2,9H,3-8H2,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILGXIAKABNOHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC2=C(C=CC(=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
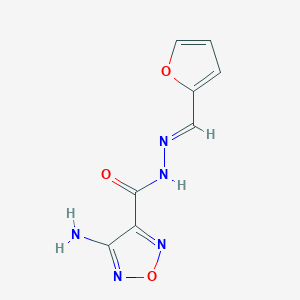
![3-(3-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5590658.png)

![3-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenol](/img/structure/B5590668.png)
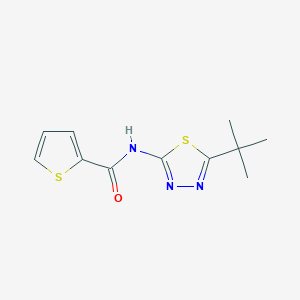
![4-(1H-imidazol-1-ylmethyl)-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5590683.png)
![4,5-dimethoxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5590685.png)
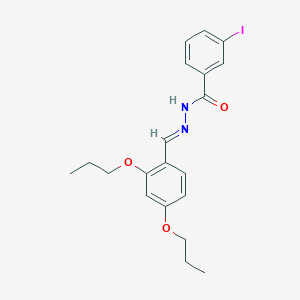
![N-(3-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5590692.png)
![3-[3-(4-isopropyl-1-piperazinyl)propyl]-8-L-prolyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5590701.png)
![4-[4-(2-furoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5590702.png)

